molecular formula C8H7NO2 B1527659 Furo[3,2-c]pyridin-2-ylmethanol CAS No. 895126-45-1

Furo[3,2-c]pyridin-2-ylmethanol

Cat. No.: B1527659
CAS No.: 895126-45-1
M. Wt: 149.15 g/mol
InChI Key: XIFJDZVANDVVSI-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-2-ylmethanol is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system, with a hydroxymethyl group at the 2-position. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. Its reactivity and biological activity are influenced by the fused ring system and the hydroxymethyl substituent, which can participate in hydrogen bonding and serve as a site for further derivatization .

Scientific Research Applications

Chemical Properties and Structure

Furo[3,2-c]pyridin-2-ylmethanol features a fused furan and pyridine ring system, which contributes to its unique reactivity and biological activity. The compound's molecular formula is C8H8N2OC_8H_8N_2O with a molecular weight of approximately 152.16 g/mol. The presence of the hydroxymethyl group enhances its interaction with various biological targets.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for the development of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties.

Reactions:

  • Oxidation: Can yield carboxylic acid derivatives.
  • Reduction: Converts to reduced forms using agents like lithium aluminum hydride.
  • Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Medicine

This compound has shown promise in medicinal chemistry, particularly in drug design targeting specific biological pathways. Its derivatives have been studied for their potential therapeutic effects against various conditions:

  • Cancer Treatment: Compounds derived from this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated moderate cytotoxicity against ovarian cancer cells while sparing non-cancerous cells .
  • Psychiatric Disorders: Research indicates potential efficacy in treating anxiety and depression through modulation of neurotransmitter systems .

Cancer Cell Line Studies

A notable study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells with minimal toxicity towards normal cells. This selectivity suggests a favorable therapeutic index for further development .

Psychiatric Disorder Models

In animal models simulating anxiety-like behaviors, this compound demonstrated significant modulation of neurotransmitter levels. These findings suggest that the compound could be further explored for its antidepressant properties .

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in materials science:

  • Polymer Development: Its derivatives are being explored for use in novel polymers due to their stability and reactivity .

Mechanism of Action

The mechanism by which Furo[3,2-c]pyridin-2-ylmethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the biological system and the intended use of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Furo[3,2-b]pyridine Derivatives

A key distinction arises from the position of the fused furan ring. For example:

  • (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol () shares a hydroxymethyl group but differs in the fused ring arrangement (3,2-b vs. 3,2-c).
  • {Furo[3,2-b]pyridin-2-yl}methanol (CAS 162537-61-3) () lacks substituents beyond the hydroxymethyl group, highlighting how ring fusion position impacts solubility and metabolic stability.

Substituent Effects on Reactivity and Bioactivity

  • 5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine (): The chloro substituent at the 5-position increases lipophilicity and electron-withdrawing effects, which may enhance antimicrobial activity but also elevate toxicity (noted for causing skin/eye irritation, H315/H319/H335 GHS hazards) .
  • 3-(Furo[3,2-c]pyridin-2-yl)propanoic acid (): The propanoic acid group introduces a carboxylic acid functionality, improving water solubility and enabling salt formation, which is advantageous for pharmacokinetic optimization.

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Formula Biological Activity Toxicity (GHS) Reference
Furo[3,2-c]pyridin-2-ylmethanol None C₈H₇NO₂ Under investigation Not reported
5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine Cl at 5-position C₈H₆ClNO₂ Antimicrobial H315/H319/H335
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol Dimethoxymethyl at 6-position C₁₁H₁₃NO₄ Not reported Not reported
3-(Furo[3,2-c]pyridin-2-yl)propanoic acid Propanoic acid at 3-position C₁₀H₉NO₃ Scaffold for drug design Not reported

Biological Activity

Furo[3,2-c]pyridin-2-ylmethanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds derived from the furo[3,2-c]pyridine core have shown effectiveness against various drug-resistant strains of bacteria, including Mycobacterium tuberculosis . The structure's ability to interact with biological targets enhances its potential as an antibiotic lead compound.
  • Anticancer Properties : Studies have reported that derivatives of this compound demonstrate cytotoxic effects against cancer cell lines. For instance, some derivatives exhibit significant antiproliferative activity against HeLa and MCF-7 cells .
  • Antifungal Activity : Similar compounds have been evaluated for their antifungal properties. Certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogenic fungi .

Case Studies

  • Antimicrobial Screening :
    • A study screened a library of furopyridines against Mycobacterium tuberculosis, identifying several promising candidates with selective bioactivity against drug-resistant strains. The screening utilized CH amination reactions under mild conditions to enhance compound availability .
  • Cytotoxicity Assessment :
    • In vitro tests on this compound derivatives demonstrated varying levels of cytotoxicity against human cancer cell lines. The IC50 values ranged from 15.1 µM to 20.7 µM, indicating moderate to high potency .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing starting materials such as substituted pyridines and furans under specific conditions to form the fused ring structure.
  • Functional Group Modifications : Hydroxymethylation reactions can be employed to introduce the hydroxymethyl group at the desired position on the pyridine ring.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds within the furo-pyridine family and their notable features:

Compound NameStructure TypeUnique Features
Furo[3,2-b]pyridineFused furan-pyridineExhibits different electronic properties due to ring substitution.
Furo[3,2-d]pyrimidineFused furan-pyrimidineContains a pyrimidine ring which alters reactivity and biological activity.
4-Aminofuro[3,2-c]pyridineAmino-substitutedEnhanced solubility and potential for increased biological activity.
Furo[3,2-c]coumarinFused furan-coumarinKnown for distinct biological activities related to plant-derived compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Furo[3,2-c]pyridin-2-ylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves cyclization of precursor heterocycles. For example, 4-hydroxycoumarins react with terminal alkynes under acid catalysis to form fused furopyridine systems . Key parameters include solvent choice (e.g., DMSO for fluorination ), temperature (80–120°C for Perkin reactions ), and catalysts (Ag₂O/Rh for oxidative cyclization ). Yield optimization requires balancing steric hindrance from substituents (e.g., trifluoromethyl groups ) and electronic effects of pyridine rings.

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm ring fusion patterns (e.g., furan C-2 vs. C-3 substitution ) and hydroxyl group presence.
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., C₁₁H₁₁NO₂, MW 189.21 g/mol in related analogs ).
  • X-ray Crystallography : For unambiguous assignment of fused-ring stereochemistry .

Q. What are common derivatization strategies for enhancing solubility or bioactivity?

  • Methodological Answer :

  • Oxidation : Convert the hydroxymethyl group to a carboxylic acid for improved aqueous solubility .
  • Halogenation : Introduce chloro/fluoro substituents via POCl₃ or KF/DMSO to modulate electronic properties and binding affinity .
  • Suzuki Coupling : Attach aryl/heteroaryl groups to the pyridine ring for antimicrobial activity screening .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, fluoro) on the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., CF₃) deactivate the pyridine ring, requiring harsher conditions for Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, 100°C ). Fluorine substituents increase oxidative stability but may sterically hinder nucleophilic attack at C-4 . Computational DFT studies can predict regioselectivity in such reactions .

Q. What contradictions exist in reported antimicrobial activity data for furopyridine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Strain Variability : For example, 4-phenylfuro[3,2-c]pyridine shows moderate activity against Xanthomonas but none against Erwinia amylovora .
  • Assay Conditions : MIC values vary with solvent (DMSO vs. aqueous buffers) due to solubility differences. Standardize protocols using CLSI guidelines.
  • Table : Antimicrobial Activity of Selected Derivatives
CompoundMIC (μg/mL) vs. XanthomonasMIC (μg/mL) vs. Fusarium
4-Chloro derivative 3264
4-Phenyl derivative 16>128

Q. What mechanistic insights explain unexpected byproducts in furopyridine synthesis (e.g., dimerization during Suzuki coupling)?

  • Methodological Answer : Dimerization (e.g., formation of 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine ) occurs via radical intermediates under high-temperature or prolonged reaction conditions. Mitigation strategies include:

  • Lowering reaction temperature (<80°C).
  • Adding radical scavengers (e.g., TEMPO).
  • Using flow chemistry to reduce residence time .

Q. How can computational modeling guide the design of furopyridine-based inhibitors for enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses with cytochrome P450 or kinase targets .
  • QSAR : Correlate substituent electronegativity (e.g., Hammett σ values) with anti-tumor activity in analogs like neo-tanshinlactone .

Preparation Methods

Synthetic Routes to Furo[3,2-c]pyridines and Introduction of the 2-Methanol Group

The synthesis of furo[3,2-c]pyridines generally involves constructing the fused ring system through cyclization reactions of appropriately substituted precursors, followed by functional group transformations to install the hydroxymethyl group at the 2-position.

From Substituted Furopropenoic Acids via Cyclization and Aromatization

  • Substituted furopropenoic acids can be prepared from aldehydes under Doebner conditions. These acids are then converted into azides, which upon heating in high-boiling solvents such as Dowtherm, cyclize to form furopyridones.
  • Subsequent aromatization using phosphorus oxychloride yields chloro derivatives of furo[3,2-c]pyridine.
  • The chloro substituent at the 2-position can be selectively reduced or substituted to introduce the hydroxymethyl group.
  • For example, reduction of the chloro derivative with hydrazine hydrate in the presence of Pd/C catalyst in ethanol affords 2-(4-aminophenyl)furo[3,2-c]pyridine, which can be further functionalized.

Diazotization and Nucleophilic Substitution Strategies

  • Amino-substituted furo[3,2-c]pyridines obtained from the above routes can undergo diazotization followed by nucleophilic substitution to introduce hydroxymethyl or other substituents at the 2-position.
  • This method allows for the conversion of 2-amino-furo[3,2-c]pyridines into 2-hydroxymethyl derivatives via controlled reaction conditions using sodium nitrite and aqueous acidic media at low temperatures.

Pictet–Spengler Reaction-Based Approaches for Tetrahydrofuro[3,2-c]pyridines

  • A semi-one-pot method using the Pictet–Spengler reaction has been developed for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines, which are close analogs of the target compound.
  • This method involves condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization.
  • Although this approach primarily yields tetrahydro derivatives, the methodology can be adapted for the preparation of hydroxymethyl-substituted furo[3,2-c]pyridines by selecting appropriate aldehyde substrates or post-cyclization oxidation.

Catalytic and Radical-Mediated Cyclizations

  • Iron(III) chloride/zinc iodide catalysis has been employed for aerobic synthesis of angularly fused furans, which can be extended to furo[3,2-c]pyridine systems.
  • The mechanism involves radical intermediates generated from enol and alkyne substrates, leading to regioselective formation of the furan ring fused to the pyridine core.
  • This method offers mild aerobic conditions and good yields, potentially adaptable for installing hydroxymethyl groups via subsequent functionalization.

Microwave-Assisted and One-Pot Sequential Coupling/Cyclization

  • Microwave irradiation has been used to accelerate the synthesis of fused heterocycles, including furo[3,2-c]pyridines.
  • One-pot sequential coupling and cyclization strategies starting from bromo-substituted precursors and terminal alkynes under palladium and copper catalysis have been reported.
  • These methods provide efficient access to the fused ring system, which can be further derivatized to introduce the hydroxymethyl substituent at the 2-position by nucleophilic substitution or reduction reactions.

Summary Table of Preparation Methods

Methodology Key Steps and Reagents Advantages Limitations Reference
Doebner Condensation & Cyclization Aldehyde → Furopropenoic acid → Azide → Furopyridone → Aromatization with POCl3 → Chloro derivative → Reduction/substitution Well-established, versatile for substitutions Multi-step, requires high-temp cyclization
Diazotization & Nucleophilic Substitution Amino-furo[3,2-c]pyridine → Diazotization with NaNO2 → Hydroxymethyl substitution Selective functionalization at 2-position Requires careful control of conditions
Pictet–Spengler Cyclization 2-(5-methylfuran-2-yl)ethanamine + Aldehyde → Imine → Acid-catalyzed cyclization One-pot, mild conditions, good yields Primarily tetrahydro derivatives, needs adaptation
FeCl3/ZnI2 Catalyzed Radical Cyclization Enol + Alkyne under FeCl3/ZnI2, aerobic conditions Mild, radical mechanism, good regioselectivity Limited substrate scope for hydroxymethylation
Microwave-Assisted Coupling/Cyclization Bromo-substituted coumarins + Terminal alkynes, Pd/Cu catalysis, microwave heating Rapid, efficient, one-pot Requires specialized equipment

Detailed Research Findings and Notes

  • The Doebner-based approach provides a robust platform for synthesizing various substituted furo[3,2-c]pyridines, including hydroxymethyl derivatives, by leveraging the versatility of azide intermediates and aromatic substitution patterns.
  • Diazotization reactions enable selective transformation of amino groups into hydroxymethyl substituents, a critical step for functionalizing the 2-position of the pyridine ring in the fused system.
  • The Pictet–Spengler reaction, while primarily used for tetrahydrofuro[3,2-c]pyridines, offers a straightforward synthetic route that could be modified for the target compound by choosing appropriate aldehydes or post-cyclization oxidation steps.
  • Radical-mediated cyclizations catalyzed by iron salts provide a green and efficient alternative, though their application specifically to furo[3,2-c]pyridin-2-ylmethanol requires further exploration.
  • Microwave-assisted methods significantly reduce reaction times and improve yields in the synthesis of fused heterocycles, including furo[3,2-c]pyridines, and are compatible with subsequent functional group transformations to install hydroxymethyl groups.

Properties

IUPAC Name

furo[3,2-c]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJDZVANDVVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaBH4 (0.26 g, 6.8 mmol) was added to a stirred solution of furo[3,2-c]pyridine-2-carbaldehyde (2.00 g, 13.6 mmol) in anhydrous MeOH (25 mL) at 0° C. After 1.5 h, the reaction was quenched with H2O (20 mL), before being extracted with CH2Cl2 (3×30 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to provide the title compound: m/z (ES+)=150.0 [M+H]+.
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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DL-Serine
Furo[3,2-c]pyridin-2-ylmethanol
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Furo[3,2-c]pyridin-2-ylmethanol
DL-Serine
Furo[3,2-c]pyridin-2-ylmethanol
DL-Serine
Furo[3,2-c]pyridin-2-ylmethanol
DL-Serine
DL-Serine
Furo[3,2-c]pyridin-2-ylmethanol
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Furo[3,2-c]pyridin-2-ylmethanol

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